
1,3-Bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione: is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two bromopropyl groups attached to the pyrimidine ring, along with a methyl group at the 6th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione typically involves the bromination of appropriate pyrimidine precursors. One common method includes the reaction of 6-methyluracil with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 1,3-Bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of oxidized pyrimidine compounds.
Reduction: Formation of dehalogenated pyrimidine derivatives.
科学的研究の応用
1,3-Bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione involves its interaction with biological molecules. The bromopropyl groups can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to modifications that can alter their function. This compound may also interfere with enzymatic activities by binding to active sites or disrupting protein-protein interactions.
類似化合物との比較
- 1,3-Bis(3-chloropropyl)-6-methylpyrimidine-2,4-dione
- 1,3-Bis(3-iodopropyl)-6-methylpyrimidine-2,4-dione
- 1,3-Bis(3-bromopropyl)-5-methylpyrimidine-2,4-dione
Uniqueness: 1,3-Bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione is unique due to the presence of bromine atoms, which confer distinct reactivity compared to its chloro or iodo analogs
特性
CAS番号 |
60316-20-3 |
|---|---|
分子式 |
C11H16Br2N2O2 |
分子量 |
368.06 g/mol |
IUPAC名 |
1,3-bis(3-bromopropyl)-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16Br2N2O2/c1-9-8-10(16)15(7-3-5-13)11(17)14(9)6-2-4-12/h8H,2-7H2,1H3 |
InChIキー |
JAVQABAZEXLFKH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C(=O)N1CCCBr)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14617831.png)
![Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]-](/img/structure/B14617835.png)
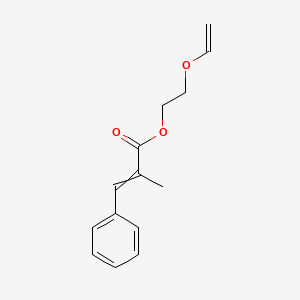

![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)
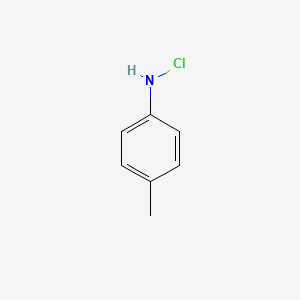
![Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate](/img/structure/B14617888.png)
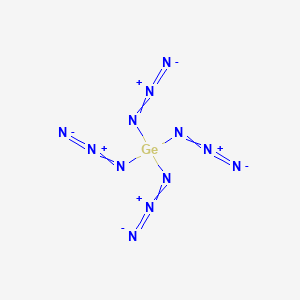
methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)
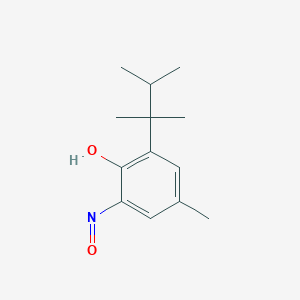
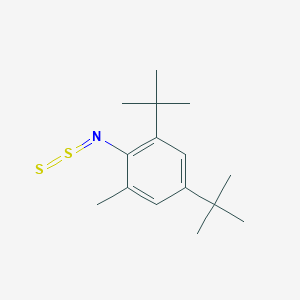
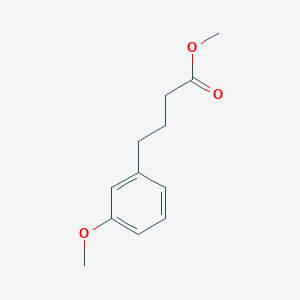
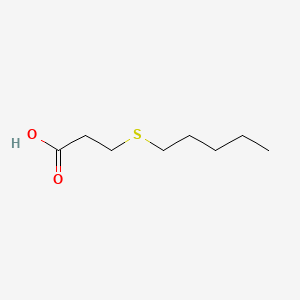
![N-methyl-N-[(4-propan-2-ylphenyl)methylideneamino]methanamine](/img/structure/B14617928.png)
